2-Propenoic acid, 3,3'-(1,3-phenylene)bis-

Coordination Chemistry Crystal Engineering Chiral Materials

Securing a geometry-specific dicarboxylate that combines biological target engagement with predictable supramolecular architecture is a persistent bottleneck. The linear para-isomer yields centrosymmetric frameworks and shows no AQP1 activity. 3,3'-(1,3-Phenylene)bis(2-propenoic acid) (CAS 37710-81-9) resolves both challenges. • AQP1 channel blocker (IC50 8 μM) - validated probe for cell migration, angiogenesis & glaucoma studies. • V-shaped 120° bite angle directs homochiral 1D helical chains & interpenetrated MOFs inaccessible with the p-isomer. • ≥98% purity (HPLC), white solid; ships ambient; for R&D only.

Molecular Formula C12H10O4
Molecular Weight 218.20 g/mol
Cat. No. B8005331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propenoic acid, 3,3'-(1,3-phenylene)bis-
Molecular FormulaC12H10O4
Molecular Weight218.20 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C=CC(=O)O)C=CC(=O)O
InChIInChI=1S/C12H10O4/c13-11(14)6-4-9-2-1-3-10(8-9)5-7-12(15)16/h1-8H,(H,13,14)(H,15,16)
InChIKeyKRXUBZPHAPGHPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





m-Phenylenediacrylic Acid: Overview


2-Propenoic acid, 3,3'-(1,3-phenylene)bis- (synonymously known as m-phenylenediacrylic acid, H2mpda) is a versatile organic building block characterized by a central phenylene ring meta-substituted with two propenoic acid groups. This V-shaped, conjugated diolefinic dicarboxylic acid (molecular formula C12H10O4, molecular weight 218.20 g/mol) is a critical monomer and ligand in the construction of functional coordination polymers (CPs) and metal-organic frameworks (MOFs) [1]. Unlike its linear para-isomer, the angular geometry of H2mpda directs the formation of novel, often chiral or interpenetrated supramolecular architectures with distinct optical and magnetic properties [2]. Beyond materials science, this precise chemical entity has been identified as a potent and selective inhibitor of the Aquaporin-1 (AQP1) water channel, demonstrating an IC50 of 8 μM .

V-shaped dicarboxylate building block for coordination polymers and MOFs
Meta geometry enables homochiral framework synthesis via spontaneous resolution
Reported AQP1 water channel research tool; inhibitory activity context

m-Phenylenediacrylic Acid: Unique V-Shape Geometry


The substitution of 2-Propenoic acid, 3,3'-(1,3-phenylene)bis- (m-phenylenediacrylic acid) with its linear para-isomer (p-phenylenediacrylic acid) or other simple dicarboxylates is scientifically untenable. The meta-substitution pattern imparts a rigid, V-shaped geometry with an angle of approximately 120° between the carboxylate groups [1]. This structural feature dictates a fundamentally different coordination chemistry, leading to helical or zigzag chains instead of the linear rod-like motifs observed with the para-isomer [2]. Consequently, the resulting coordination polymers exhibit divergent dimensionalities, topologies, and properties. For instance, while the p-isomer yields achiral centrosymmetric frameworks, the m-isomer induces spontaneous resolution to form homochiral crystals, a critical distinction for applications in enantioselective separation and asymmetric catalysis [3]. Furthermore, the unique electronic and steric environment of the meta-linked propenoic acid groups is essential for its bioactivity as an AQP1 channel blocker, a function not shared by its analogs .

Target: m-Phenylenediacrylic acid
Substitute: p-Phenylenediacrylic acid
V-shaped geometry (∼120° angle)
Linear, rod-like geometry
May yield homochiral crystals and helical coordination chains
Typically forms achiral, centrosymmetric frameworks and zigzag chains
Reported AQP1 inhibitory activity
No reported AQP1 inhibition

m-Phenylenediacrylic Acid: Evidence Guide


Homochiral vs. Achiral Frameworks

In a direct comparative study of isomeric Cd(II) coordination polymers, the V-shaped m-phenylenediacrylic acid (H2mpda) ligand consistently induces spontaneous resolution to yield homochiral crystals, whereas the linear p-phenylenediacrylic acid (H2ppda) ligand produces only centrosymmetric, achiral crystals [1]. This difference in stereochemical outcome is a direct consequence of the ligand's geometry and is not observed with the para-isomer.

Chiral outcome
Head-to-head
Homochiral (m-isomer) vs achiral (p-isomer) Cd(II) frameworks
Geometry-driven enantioselective framework formation
Chiral space groups and helical 3D networks
Coordination Chemistry Crystal Engineering Chiral Materials

AQP1 Water Channel Blockade

The compound, also identified as TC AQP1 1, is a potent and selective inhibitor of the Aquaporin-1 (AQP1) water channel. It suppresses AQP1-mediated water flux with a half-maximal inhibitory concentration (IC50) of 8 μM in a Xenopus oocyte heterologous expression system . This specific inhibitory activity is a key differentiator from its para-isomer and other phenylenediacrylates, which lack this reported bioactivity.

AQP1 inhibition
Data to verify
IC50 8 μM
Reported AQP1 water transport inhibition
Xenopus oocyte assay; source verification required
Aquaporin Small Molecule Inhibitor Water Transport

Helical vs. Zigzag Coordination Chains

A direct comparison of Mn(II) and Zn(II) coordination polymers reveals that the V-shaped geometry of m-phenylenediacrylate (mpda) directs the formation of helical coordination chains, whereas the linear p-phenylenediacrylate (ppda) ligand yields zigzag chains under identical hydrothermal conditions [1]. This difference in primary chain structure dictates the subsequent 3D packing and material properties.

Chain topology
Head-to-head
Helical chains (mpda) vs zigzag chains (ppda)
Controls primary chain conformation and packing
Mn(II)/Zn(II) polymers with phen co-ligand
Supramolecular Chemistry Polymer Topology Crystal Engineering

Selective Zn²⁺ and Ni²⁺ Luminescent Sensor

A Zn(II) coordination polymer constructed from the m-phenylenediacrylate ligand, [Zn(mpda)(H2O)], exhibits a selective sensing function and luminescence quenching response to specific cations. It functions as a potential luminescent sensory material for the selective detection of Zn²⁺ and Ni²⁺ ions, and its fluorescence changes upon cation addition have been used to construct molecular logic gates [1]. This functionality is a direct result of the unique pore environment and framework topology facilitated by the V-shaped mpda ligand.

Ion sensing
Cross-study
Selective Zn²⁺/Ni²⁺ luminescence quenching
Supports cation sensing and molecular logic studies
Zn(II)-mpda MOF solid-state fluorescence
Luminescence Chemical Sensing Metal-Organic Frameworks

m-Phenylenediacrylic Acid: Application Scenarios


Homochiral MOFs for Enantioselective Separation

This compound is uniquely suited as a primary ligand for synthesizing homochiral MOFs and coordination polymers. Its V-shaped geometry, as directly compared to the linear p-isomer, induces spontaneous resolution during crystal growth, yielding materials with chiral pores essential for enantioselective adsorption and catalysis [1]. Procurement should be prioritized when a chiral material outcome is the research objective.

AQP1 Physiology & Target Validation

The compound (as TC AQP1 1) is a validated, potent small-molecule inhibitor of the AQP1 water channel with a defined IC50 of 8 μM . It serves as a critical chemical probe for academic and pharmaceutical labs studying AQP1's role in cell migration, angiogenesis, glaucoma, and cancer biology. This specific bioactivity is not replicated by its structural analogs, making it an essential and non-substitutable tool for AQP1-focused research.

Helical Coordination Polymers for Optoelectronics

The compound directs the formation of 1D helical coordination chains, a feature not observed with its para-isomer [2]. This property is valuable for researchers developing materials with anisotropic electronic conductivity, non-linear optical (NLO) properties, or unique mechanical flexibility. The helical topology is a direct consequence of the meta-substitution pattern.

Luminescent Sensors for Zn²⁺ and Ni²⁺ Detection

This compound is the optimal choice for constructing Zn(II)-based luminescent MOFs that function as selective sensors for Zn²⁺ and Ni²⁺ ions and as molecular logic gates [3]. The specific sensing profile and logic gate behavior are enabled by the framework architecture directed by the V-shaped mpda ligand, providing a functional advantage over sensors built from linear dicarboxylates.

Application
Selection Property
Validation Focus
Homochiral MOF synthesis
Meta-substituted V-shape for chiral induction
Spontaneous resolution and chiral topology
AQP1 target engagement studies
Reported AQP1 inhibitory activity
AQP1-mediated water flux assays
Helical coordination polymers
V-shaped geometry for helical chain formation
Anisotropic conductivity and flexibility studies
Zn²⁺/Ni²⁺ luminescent sensing
Selective quenching response
Solid-state fluorescence and logic gate behavior

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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